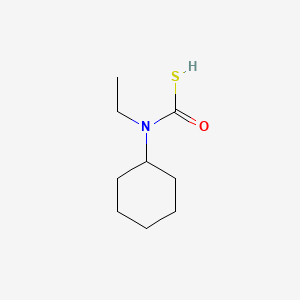
Carbamothioic acid, cyclohexylethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, cyclohexylethyl-, involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, cyclohexylethyl-, undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbamate group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates .
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, cyclohexylethyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the agricultural sector for weed control in various crops
Wirkmechanismus
The primary mechanism of action of carbamothioic acid, cyclohexylethyl-, is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission and eventual paralysis of the target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- EPTC (S-ethyl dipropylthiocarbamate)
- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
- Pebulate (S-propyl butylethylthiocarbamate)
Uniqueness
Carbamothioic acid, cyclohexylethyl-, is unique due to its specific molecular structure, which provides selective herbicidal activity against a broad spectrum of weeds while being relatively safe for the crops it is used on. Its ability to inhibit acetylcholinesterase also sets it apart from other herbicides that may target different pathways .
Eigenschaften
CAS-Nummer |
71193-01-6 |
|---|---|
Molekularformel |
C9H17NOS |
Molekulargewicht |
187.30 g/mol |
IUPAC-Name |
cyclohexyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
OAVZKNPXSOCTMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
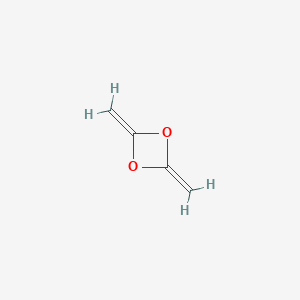
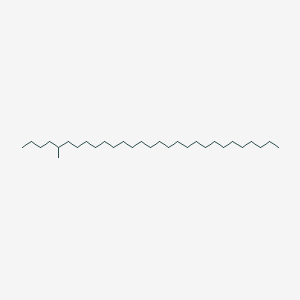
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
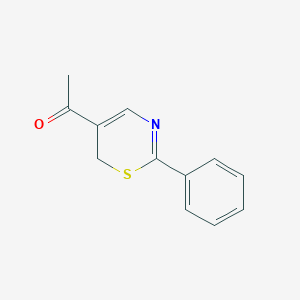
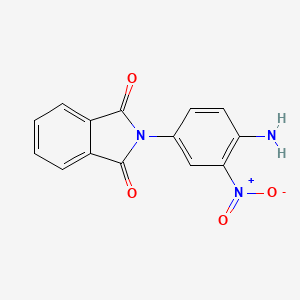
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

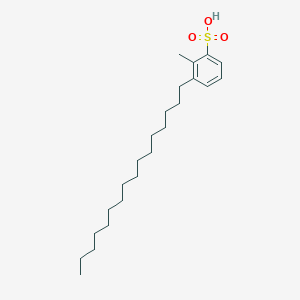
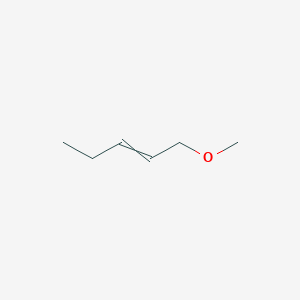
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
